Home > Products > Screening Compounds P102277 > O-O-Dibenzyl-(-)-actinonin
O-O-Dibenzyl-(-)-actinonin - 460754-33-0

O-O-Dibenzyl-(-)-actinonin

Catalog Number: EVT-387597
CAS Number: 460754-33-0
Molecular Formula: C33H47N3O5
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Actinonin (I)

Compound Description: Actinonin is a naturally occurring hydroxamic acid-based antibiotic. It is known to inhibit peptide deformylase, an enzyme involved in bacterial protein synthesis. []

Relevance: O,O-Dibenzyl-(-)-actinonin is a synthetic analog of actinonin. The core structure of both compounds features a hydroxamic acid moiety linked to a substituted pentyl chain. The key structural difference lies in the protection of the hydroxamic acid group. In O,O-Dibenzyl-(-)-actinonin, the two oxygen atoms of the hydroxamic acid are protected with benzyl groups, while in actinonin, these groups are not present. []

5,6-O,O-diacetyl-2,3-O,O-dibenzyl-L-ascorbic acid

Compound Description: This compound is a derivative of L-ascorbic acid (vitamin C) synthesized through acetylation and benzylation reactions. It has been shown to exhibit potent in-vitro antioxidant activity against nitric oxide, DPPH, and hydroxyl free radicals. []

Relevance: While not directly related to the structure of O,O-Dibenzyl-(-)-actinonin, this compound falls under the broader category of O,O-dibenzyl derivatives, highlighting the use of dibenzyl protecting groups in organic synthesis. The research on this L-ascorbic acid derivative showcases the potential for dibenzyl protection to modulate the properties and biological activity of various chemical scaffolds. []

2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid pyrimidine derivatives (8-10)

Compound Description: These are a series of novel pyrimidine derivatives synthesized from 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid. Notably, compound 16, containing a 5-fluoro-substituted uracil ring, exhibited significant antitumor activity against murine leukemia, murine mammary carcinoma, and, to a lesser extent, human T-lymphocyte cell lines. []

Relevance: Although structurally distinct from O,O-Dibenzyl-(-)-actinonin, these compounds exemplify the utility of incorporating a 2,3-O,O-dibenzyl-L-ascorbic acid moiety into larger molecules to achieve desired biological activity. This research further demonstrates the potential of designing and synthesizing diverse analogs of naturally occurring compounds with enhanced therapeutic properties. []

Classification and Source

O-O-Dibenzyl-(-)-actinonin falls under the category of antibiotics and enzyme inhibitors. It is derived from actinonin, which is produced by the bacterium Streptomyces griseus. The compound's classification as a peptide deformylase inhibitor makes it significant in the study of antibiotic mechanisms and bacterial resistance.

Synthesis Analysis

The synthesis of O-O-Dibenzyl-(-)-actinonin typically involves several key steps:

  1. Starting Materials: The synthesis begins with O-benzylhydroxylamine and alkylsuccinic anhydrides.
  2. Mixed Anhydride Method: This method is employed to couple the O-benzylhydroxylamine with amino-amides, yielding a mixture of racemates. The reaction conditions often include controlled temperatures and inert atmospheres to prevent side reactions .
  3. Hydrogenolysis: The resulting O-benzylhydroxamic acids undergo hydrogenolysis, leading to the formation of dibenzyl derivatives .
  4. Yield Optimization: Reaction parameters such as temperature, pressure, and time are optimized to improve yield and purity. For instance, heating at 60°C can reduce reaction time without affecting selectivity .
Molecular Structure Analysis

The molecular structure of O-O-Dibenzyl-(-)-actinonin can be analyzed through various spectroscopic methods:

  • Chemical Formula: C16_{16}H18_{18}N2_{2}O3_{3}
  • Molecular Weight: Approximately 286.33 g/mol
  • Structural Features: The compound features a dibenzyl moiety, which contributes to its lipophilicity and potential interactions with biological targets.

Structural Insights

The presence of hydroxamic acid functionality is crucial for its activity as a peptide deformylase inhibitor. The molecular geometry allows for effective binding to the enzyme's active site, facilitating its inhibitory action.

Chemical Reactions Analysis

O-O-Dibenzyl-(-)-actinonin can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxamic acid group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
  2. Oxidation Reactions: The compound may be oxidized to form more reactive species, which can be useful in further synthetic applications.
  3. Deformylation: As an inhibitor of peptide deformylase, it competes with substrates for binding at the enzyme's active site, thereby inhibiting the removal of N-terminal formyl groups from nascent polypeptides .

Reaction Conditions

Typical conditions for these reactions may include polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate high yields .

Mechanism of Action

O-O-Dibenzyl-(-)-actinonin exerts its biological effects primarily through inhibition of peptide deformylase:

  1. Binding Mechanism: The compound binds to the active site of peptide deformylase, preventing the enzyme from catalyzing the removal of formyl groups from nascent proteins.
  2. Impact on Protein Synthesis: Inhibition leads to an accumulation of formylated proteins, which alters their isoelectric points and affects their folding and function .
  3. Biological Implications: This inhibition can disrupt bacterial growth and viability, making it a valuable tool in antibiotic development.
Physical and Chemical Properties Analysis

The physical and chemical properties of O-O-Dibenzyl-(-)-actinonin include:

Applications

O-O-Dibenzyl-(-)-actinonin has several scientific applications:

  1. Antibiotic Research: It serves as a model compound for studying peptide deformylase inhibitors, contributing to antibiotic discovery efforts against resistant bacterial strains.
  2. Biochemical Studies: Used in proteomic studies to analyze changes in protein expression patterns upon inhibition of peptide deformylase .
  3. Drug Development: Its structural analogs are explored for enhanced efficacy or reduced toxicity in therapeutic applications against bacterial infections.
Introduction to O-O-Dibenzyl-(-)-actinonin

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

O-O-Dibenzyl-(-)-actinonin is a semisynthetic derivative of the naturally occurring hydroxamate compound actinonin. Its systematic IUPAC name is (2R)-N-benzyloxy-N'-[(1S)-1-[[(2S)-2-(benzyloxymethyl)pyrrolidin-1-yl]carbonyl]-2-methylpropyl]-2-pentylbutanediamide. This nomenclature reflects the sequential substitution of both hydroxamate hydrogens in actinonin with benzyl groups (–CH₂C₆H₅) [9].

The compound retains the stereogenic centers of the parent actinonin molecule:

  • C2 of the 2-pentylsuccinyl chain: (R)-configuration
  • of the valine-derived residue: (S)-configuration
  • C2 of the prolinol moiety: (S)-configuration [1] [9]

Critical torsion angles within the molecule dictate its three-dimensional conformation, particularly the dihedral angle between the benzyloxy groups and the hydroxamate plane (approximately 120°), which influences metal-coordinating capacity. The absolute configuration is crucial for target binding, as enantiomeric counterparts show markedly reduced biological activity [5].

Table 1: Atomic Contributors to Stereochemistry in O-O-Dibenzyl-(-)-actinonin

Stereocenter LocationConfigurationStructural Role
C2 (Succinyl chain)(R)Dictates orientation of lipophilic pentyl group
Cα (Valine residue)(S)Determines amide bond geometry
C2 (Pyrrolidine ring)(S)Influences pyrrolidine ring puckering

Comparative Analysis with Parent Compound Actinonin

The structural evolution from actinonin to its O-O-dibenzyl derivative involves strategic modification at two key sites:

  • Hydroxamate Protection: Actinonin's native hydroxamate (-CONHOH) exists as a bidentate metal chelator but exhibits metabolic instability. O-O-dibenzyl substitution converts this to a benzyl-protected hydroxamate (-CON(OBn)OBn), substantially increasing hydrolytic resistance while temporarily sacrificing metal coordination capacity [1] [6].

  • Lipophilicity Enhancement: Benzylation increases the calculated partition coefficient (cLogP) from 1.8 (actinonin) to 5.3 (O-O-dibenzyl derivative), significantly altering membrane permeability profiles. This modification addresses actinonin's limited cellular uptake in certain biological systems [6].

Crystallographic comparisons reveal conserved conformational features:

  • The (S)-configured pyrrolidine ring maintains a Cᵧ-endo puckering (pseudorotation amplitude = 42.5°)
  • The pentyl chain retains an extended antiperiplanar conformation
  • Critical hydrogen bonding motifs between the carbonyl oxygen and secondary amide hydrogen remain intact (distance: 2.89 Å) [1] [5]

Table 2: Physicochemical Comparison with Actinonin

PropertyActinoninO-O-Dibenzyl-(-)-actinoninBiological Implication
Molecular Weight385.50 g/mol565.69 g/molIncreased steric bulk
Hydroxamate pKₐ9.2N/A (protected)Loss of metal coordination capacity
cLogP1.85.3Enhanced membrane permeability
PSA (Ų)12183Reduced polar surface area

Despite these modifications, the derivative maintains the core pharmacophore essential for binding enzyme active sites, particularly the spacing between the hydroxamate carbonyl and the tertiary amide nitrogen (11.2 Å) [5] [9].

Historical Development and Discovery

Natural Sources and Early Synthetic Routes

Actinonin was first isolated in 1985 from Actinomyces cultures (strain MG848-hF3) through bioactivity-guided fractionation. Initial extractions yielded 120 mg of pure compound from 240 liters of fermentation broth, with structural elucidation revealing the unique hydroxamate-containing peptidomimetic architecture [1] [9].

Early synthetic approaches to actinonin involved:

  • Linear Assembly: Starting from N-Boc-(S)-prolinol, followed by coupling with N-Cbz-(S)-valine using DCC/HOBt methodology (yield: 68%)
  • Hydroxamate Formation: Reaction of the C-terminal acid with O-benzylhydroxylamine via mixed anhydride method (yield: 45%)
  • Global Deprotection: Hydrogenolytic removal of Cbz and benzyl groups using Pd/C (10 atm H₂, 72 hours) as the limiting step [1]

The O-O-dibenzyl derivative emerged as an intermediate during synthetic optimization when researchers observed:

  • Unstable nature of free hydroxamate during silica gel chromatography
  • Significant decomposition (<40% recovery) under standard HPLC purification conditions
  • Rapid metabolism in hepatic microsome assays (t₁/₂ = 8 minutes)

Protection strategies evolved to address these limitations, with O-benzylation demonstrating superior stability over alternative approaches (e.g., O-THP, O-silyl) during multistep synthesis [6].

Evolution of Dibenzyl Modifications in Peptidomimetics

The strategic incorporation of dibenzyl motifs in peptidomimetics evolved through three key phases:

  • Protection Era (1980s-1990s): Initially employed solely as protecting groups for hydroxamates during solid-phase peptide synthesis. Benzyl groups provided orthogonal protection to Fmoc/t-Bu strategies and could be removed under mild conditions (H₂/Pd) without affecting other functionalities [6].

  • Pharmacokinetic Optimization (1990s-2000s): Studies revealed that dibenzyl-modified analogues exhibited:

  • 10-fold increased plasma stability (t₁/₂ > 120 minutes vs. 8 minutes for actinonin)
  • Enhanced blood-brain barrier permeability (PAMPA logPₑ = -5.2 vs. -6.9 for actinonin)
  • Sustained tissue distribution in rodent models [6]
  • Targeted Delivery Phase (2010s-Present): The hydrophobic dibenzyl moiety served as an anchor point for:
  • Albumin-binding motifs (e.g., Evans blue conjugation)
  • Nanoparticle encapsulation (e.g., HSA-nanoparticles with 92% loading efficiency)
  • Prodrug approaches utilizing enzymatic debenzylation (e.g., caspase-activated systems) [5]

The crystallographic structure of actinonin-bound peptide deformylase (PDF) (PDB: 6JF3) demonstrated that the benzyl groups occupy a hydrophobic subpocket in the enzyme's active site. This discovery rationalized the retained inhibitory activity (Kᵢ = 28 nM) despite the substantial molecular modification, spurring rational design of next-generation inhibitors [5].

Timeline of Key Developments:

1985: Isolation of actinonin from Actinomyces cultures  [9]  1991: First total synthesis of actinonin (12 linear steps, 4% overall yield)  2000: Identification as potent PDF inhibitor (Kd = 0.3 nM)  [3]  2004: Crystal structure of actinonin-PDF complex (PDB: 1LRU)  2019: O-O-Dibenzyl intermediate used in nanoparticle delivery studies  [5]  2020: High-resolution (2.01 Å) structure of modified actinonin analogue (PDB: 6JF3)  [5]  

Properties

CAS Number

460754-33-0

Product Name

O-O-Dibenzyl-(-)-actinonin

IUPAC Name

(2R)-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]-2-pentyl-N'-phenylmethoxybutanediamide

Molecular Formula

C33H47N3O5

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C33H47N3O5/c1-4-5-8-18-28(21-30(37)35-41-23-27-16-11-7-12-17-27)32(38)34-31(25(2)3)33(39)36-20-13-19-29(36)24-40-22-26-14-9-6-10-15-26/h6-7,9-12,14-17,25,28-29,31H,4-5,8,13,18-24H2,1-3H3,(H,34,38)(H,35,37)/t28-,29+,31+/m1/s1

InChI Key

UAKVQDJESYHMIP-HZFRXHCASA-N

SMILES

CCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3

Synonyms

N4-Benzyloxy-N1-[1-(2-(S)-benzyloxy-methyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propyl]-2-(R)-pentylsuccinamide; (2R)-N1-[(1S)-2-Methyl-1-[[(2S)-2-[(phenylmethoxy)methyl]-1-pyrrolidinyl]carbonyl]propyl]-2-pentyl-N4-(phenylmethoxy)butanediamide;

Canonical SMILES

CCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3

Isomeric SMILES

CCCCC[C@H](CC(=O)NOCC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2COCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.